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Compound of Interest

Compound Name: Ethyl 4-formylbenzoate

Cat. No.: B051194 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Ethyl 4-formylbenzoate (C₁₀H₁₀O₃), a valuable building block in organic synthesis. The

information presented herein includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, compiled and interpreted for ease of use in research and

development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the detailed ¹H and ¹³C NMR data for Ethyl 4-formylbenzoate.

¹H NMR Spectral Data
The ¹H NMR spectrum of Ethyl 4-formylbenzoate provides information about the different

types of protons and their immediate chemical environment.
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

10.10 Singlet 1H -
Aldehydic proton

(-CHO)

8.15 Doublet 2H 8.4
Aromatic protons

(ortho to -CHO)

7.95 Doublet 2H 8.4

Aromatic protons

(ortho to -

COOEt)

4.41 Quartet 2H 7.1

Methylene

protons (-

OCH₂CH₃)

1.42 Triplet 3H 7.1
Methyl protons (-

OCH₂CH₃)

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the

molecule.
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Chemical Shift (δ) ppm Assignment

191.9 Aldehydic Carbonyl Carbon (-CHO)

165.5 Ester Carbonyl Carbon (-COOEt)

139.1 Aromatic Carbon (C-CHO)

135.2 Aromatic Carbon (C-COOEt)

130.2 Aromatic Carbons (CH, ortho to -COOEt)

129.8 Aromatic Carbons (CH, ortho to -CHO)

61.6 Methylene Carbon (-OCH₂CH₃)

14.3 Methyl Carbon (-OCH₂CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2980, ~2900 Medium Aliphatic C-H stretch

~1720 Strong C=O stretch (Ester carbonyl)

~1700 Strong
C=O stretch (Aldehyde

carbonyl)

~1600, ~1480 Medium-Weak Aromatic C=C stretch

~1270, ~1100 Strong C-O stretch (Ester)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For Ethyl 4-formylbenzoate, the molecular weight is 178.18 g/mol .[1]
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m/z Relative Intensity Possible Fragment Ion

178 Moderate [M]⁺ (Molecular ion)

150 High [M - C₂H₄]⁺

149 High [M - C₂H₅]⁺

133 High [M - OC₂H₅]⁺

105 Moderate [C₇H₅O]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of Ethyl 4-formylbenzoate in a suitable deuterated

solvent (e.g., 0.7 mL of CDCl₃).

Transfer the solution to a 5 mm NMR tube.

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition (¹H NMR):

The sample is placed in the NMR spectrometer.

The magnetic field is shimmed to achieve homogeneity.

A standard one-pulse sequence is used to acquire the spectrum.

Typically, 16 to 64 scans are acquired to obtain a good signal-to-noise ratio.

Data Acquisition (¹³C NMR):
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A proton-decoupled pulse sequence is typically used to simplify the spectrum.

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural

abundance of ¹³C.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
Ensure the ATR crystal is clean.

Place a small amount of the solid Ethyl 4-formylbenzoate sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Clean the crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of Ethyl 4-formylbenzoate in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate).

GC Separation:

Inject a small volume (e.g., 1 µL) of the solution into the GC injection port.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column.

The column temperature is programmed to ramp up to ensure separation of components.

MS Analysis (Electron Ionization - EI):

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b051194?utm_src=pdf-body
https://www.benchchem.com/product/b051194?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of Ethyl 4-
formylbenzoate.

General Workflow for Spectroscopic Analysis
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Spectroscopic Analysis

Data Acquisition & Processing

Interpretation
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General workflow for spectroscopic analysis.
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Key Fragmentation Pathways of Ethyl 4-formylbenzoate (EI-MS)

[M]⁺
m/z = 178

[M - C₂H₄]⁺
m/z = 150

- C₂H₄

[M - C₂H₅]⁺
m/z = 149

- •C₂H₅

[M - OC₂H₅]⁺
m/z = 133

- •OC₂H₅

[C₇H₅O]⁺
m/z = 105

- CO
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Key fragmentation pathways in EI-MS.

Simplified ¹H NMR Signal Relationships

Aromatic Protons
(δ 8.15, 7.95)

Aldehyde Proton
(δ 10.10)

Through-space
(NOE possible)

Methylene Protons
(-OCH₂-)
(δ 4.41)

Through-space
(NOE possible)

Methyl Protons
(-CH₃)

(δ 1.42)

J-coupling (³J)
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Simplified ¹H NMR signal relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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